1-Amino-1-(3-methylthiophenyl)propan-2-OL
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Overview
Description
1-Amino-1-(3-methylthiophenyl)propan-2-OL is an organic compound with the molecular formula C10H15NOS It is characterized by the presence of an amino group, a hydroxyl group, and a thiophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Amino-1-(3-methylthiophenyl)propan-2-OL typically involves the reaction of 3-methylthiophenyl derivatives with appropriate amines and alcohols under controlled conditions. One common method involves the use of 3-methylthiophenyl ketone, which undergoes reductive amination with an appropriate amine, followed by reduction to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, using industrial-grade reagents and catalysts. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
1-Amino-1-(3-methylthiophenyl)propan-2-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The thiophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (e.g., Br2) or nitrating agents (e.g., HNO3/H2SO4).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted thiophenyl derivatives.
Scientific Research Applications
1-Amino-1-(3-methylthiophenyl)propan-2-OL has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Amino-1-(3-methylthiophenyl)propan-2-OL involves its interaction with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds with biological molecules, influencing their activity. The thiophenyl group can interact with aromatic residues in proteins, potentially affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
1-Amino-2-methylpropan-2-ol: Similar structure but lacks the thiophenyl group.
1-Amino-1-phenylpropan-2-ol: Similar structure but with a phenyl group instead of a thiophenyl group.
Uniqueness
1-Amino-1-(3-methylthiophenyl)propan-2-OL is unique due to the presence of the thiophenyl group, which imparts distinct chemical and biological properties. This group can participate in specific interactions that are not possible with other similar compounds, making it valuable for certain applications .
Properties
Molecular Formula |
C10H15NOS |
---|---|
Molecular Weight |
197.30 g/mol |
IUPAC Name |
1-amino-1-(3-methylsulfanylphenyl)propan-2-ol |
InChI |
InChI=1S/C10H15NOS/c1-7(12)10(11)8-4-3-5-9(6-8)13-2/h3-7,10,12H,11H2,1-2H3 |
InChI Key |
OEZDLOLXBIECOF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C1=CC(=CC=C1)SC)N)O |
Origin of Product |
United States |
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